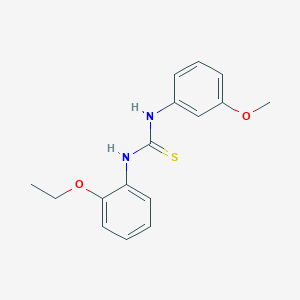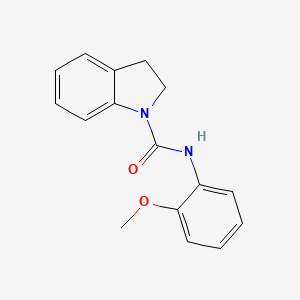
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea (EMTU) is a thiourea derivative that has been widely studied for its potential applications in various fields. EMTU is a white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea may act by inhibiting the activity of enzymes such as tyrosinase and urease. Tyrosinase is an enzyme that is involved in the synthesis of melanin, while urease is an enzyme that is involved in the metabolism of urea. Inhibition of these enzymes may lead to the inhibition of melanin synthesis and the metabolism of urea, which may contribute to the anticancer, antiviral, and antimicrobial activities of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and liver cancer. N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus. In addition, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low cost and ease of synthesis. N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low solubility in water, which may limit its use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea. One potential direction is the development of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea, which may provide insights into the development of new drugs. Additionally, the potential use of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a herbicide and fungicide in agriculture warrants further investigation. Finally, the synthesis of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea-based polymers and the use of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a corrosion inhibitor in material science are also potential future directions for the study of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is a thiourea derivative that has been widely studied for its potential applications in various fields. N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have anticancer, antiviral, and antimicrobial activities, and has potential applications in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea and to explore its potential applications in these fields.
Synthesemethoden
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized through the reaction of 2-ethoxyaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a yield of 70-80%. The purity of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be increased through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have anticancer, antiviral, and antimicrobial activities. In agriculture, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been studied as a potential herbicide and fungicide. In material science, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential applications in the synthesis of polymers and as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15-10-5-4-9-14(15)18-16(21)17-12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVDUCKFAIHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)
![N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5739271.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)


![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
